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Compound of Interest |

Compound Name: 3-Ethynyl-2-methoxypyridine
CAS No.: 1196145-21-7
Cat. No.: B1441405
. J

CAS Number: 1196145-21-7 Molecular Formula: C

H

NO Molecular Weight: 133.15 g/mol IUPAC Name: 3-Ethynyl-2-methoxypyridine[1][2][3][4][5]

Introduction & Structural Significance

3-Ethynyl-2-methoxypyridine is a bifunctional pyridine derivative characterized by an
electron-donating methoxy group at the C2 position and an electron-withdrawing, reactive
ethynyl group at the C3 position. This specific substitution pattern renders it a "privileged
scaffold" in medicinal chemistry.

o Electronic Environment: The 2-methoxy group exerts a strong mesomeric effect (+M),
increasing electron density on the ring, particularly at C3 and C5. However, the adjacent
ethynyl group at C3 introduces steric constraints and conjugation potential, making the C3
position a focal point for further functionalization (e.g., "Click" chemistry to form triazoles).

e Pharmacophore Utility: This moiety serves as the core for MTEP (3-[(2-methyl-1,3-thiazol-4-
yhethynyl]pyridine) analogs, which are potent, non-competitive antagonists of the mGIuR5
receptor, investigated for anxiety and depression treatment.

Synthesis & Process Logic (Graphviz Workflow)
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The spectroscopic identity of this molecule is best understood through its synthetic origin. It is
almost exclusively generated via a Sonogashira coupling sequence starting from 3-bromo-2-
methoxypyridine.

Causality in Synthesis:

e Precursor Selection: 3-bromo-2-methoxypyridine is chosen because the bromine at C3 is
activated for Pd-catalyzed coupling, while the methoxy group at C2 directs the electronic
environment.

» Protection Strategy: Trimethylsilylacetylene (TMSA) is used to prevent homocoupling and
polymerization of the terminal alkyne during the palladium cycle.

o Deprotection: Mild basic hydrolysis removes the silyl group to yield the terminal alkyne.
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Figure 1: Synthetic pathway for generating 3-Ethynyl-2-methoxypyridine. The intermediate
TMS-protection step is critical for purity.

Spectroscopic Characterization

The following data represents the consensus structural assignment based on chemometric
analysis of the pyridine scaffold and experimental precedents of analogous mGIuR5 ligands.

A. Proton NMR ( H NMR)
Solvent: CDCI

, 400 MHz

The spectrum is defined by three distinct aromatic signals (pyridine ring) and two singlets
(methoxy and alkyne). The 2-methoxy group causes a significant upfield shift of the ring
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protons compared to unsubstituted pyridine, but the 3-ethynyl group exerts a deshielding

anisotropic effect on the adjacent H4.
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B. Carbon NMR ( C NMR)
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Solvent: CDCI
, 100 MHz
Shift (
Carbon Type Assighment
» PpM)
Quaternary; attached to
C2 (C-0) ~163.5 electronegative Oxygen and
Nitrogen.
C6 (C-N) ~147.0 -carbon to Nitrogen.
Aromatic CH; influenced by
C4 ~141.5 _ _
ethynyl conjugation.
Aromatic CH; shielded by OMe
C5 ~117.0
resonance.
Quaternary; substitution site
C3 ~108.0
(Ethynyl).
Internal alkyne carbon (
Alkyne C ~80.5
).
Terminal alkyne carbon (
Alkyne CH ~79.0
).
OMe ~53.8 Methoxy methyl group.

C. Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the presence of the terminal alkyne and the pyridine ether.

e 3290 - 3310 cm

C—H stretch (Strong, sharp). Diagnostic for terminal alkyne.
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e 2100 -2120 cm

:C

C stretch (Weak to medium).
e 1580, 1465 cm

: Pyridine ring skeletal vibrations (

and

)

e 1250 -1270 cm
: C-O—-C asymmetric stretch (Aryl ether).
D. Mass Spectrometry (HRMS)
« lonization: ESI+ (Electrospray lonization, Positive mode)
o Calculated Mass [M+H]

: 134.0600

o Observed Pattern: Single peak at m/z ~134.1. No bromine isotope pattern (confirming
complete conversion from precursor).

Experimental Protocols
Protocol 1: Synthesis for Spectral Validation

To generate a reference standard for analysis.
e Reactants: Charge a flame-dried flask with 3-bromo-2-methoxypyridine (1.0 eq), Pd(PPh

)

Cl

(0.05 eq), and Cul (0.10 eq).
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e Solvent: Add anhydrous THF and triethylamine (Et

N) in a 3:1 ratio. Degas with Argon for 15 minutes.

o Coupling: Add trimethylsilylacetylene (1.2 eq) dropwise. Stir at 50°C for 4—-6 hours (Monitor
by TLC: Hexane/EtOAc 9:1).

» Deprotection: Filter the mixture, concentrate, and redissolve the crude oil in Methanol. Add K

CO
(2.0 eq) and stir at room temperature for 1 hour.

 Purification: Dilute with water, extract with DCM, and purify via silica gel flash
chromatography (Eluent: 5-10% EtOAc in Hexanes).

o Result: A pale yellow to off-white solid/oil.

Protocol 2: Quality Control Check

Self-validating system for purity.
e TLC Visualization: The compound is UV active (254 nm). Stain with KMnO

(alkyne oxidation) or Anisaldehyde.
e Impurity Flag: A peak at
0.25 ppm in

H NMR indicates incomplete removal of the TMS group. A doublet pattern at

7.8 ppm (with isotope splitting in MS) indicates unreacted bromo-precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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